molecular formula C22H16N4 B14224367 2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole CAS No. 824394-77-6

2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

Cat. No.: B14224367
CAS No.: 824394-77-6
M. Wt: 336.4 g/mol
InChI Key: OILOWXQJRMEUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is a complex organic compound that features both imidazole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole typically involves the formation of the imidazole and benzimidazole rings followed by their coupling. One common method involves the cyclization of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like N,N-dimethylformamide and sulfur to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is unique due to its dual imidazole and benzimidazole structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

CAS No.

824394-77-6

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C22H16N4/c1-2-8-15(9-3-1)20-14-23-21(26-20)16-10-4-5-11-17(16)22-24-18-12-6-7-13-19(18)25-22/h1-14H,(H,23,26)(H,24,25)

InChI Key

OILOWXQJRMEUMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3C4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.